5-Cyano-1H-Indol-2-carbonsäure

Übersicht

Beschreibung

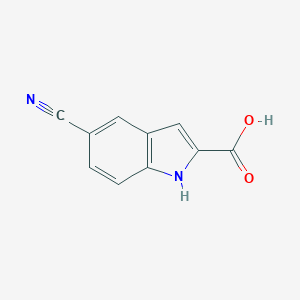

5-Cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. It is known for its potential biological activities and applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Activity

One of the most significant applications of 5-cyano-1H-indole-2-carboxylic acid is its potential as an antiviral agent, particularly against HIV. Research has shown that derivatives of indole-2-carboxylic acid can inhibit the HIV-1 integrase enzyme, which is crucial for the viral replication cycle.

- Mechanism of Action : The compound chelates with magnesium ions in the active site of integrase, disrupting its function. For instance, a study demonstrated that an indole derivative exhibited an IC50 value of 32.37 μM against integrase, indicating promising antiviral activity .

1.2 Other Biological Activities

Beyond its antiviral properties, indole derivatives have been explored for their potential as anticancer agents and for treating other viral infections. The structural modifications of 5-cyano-1H-indole-2-carboxylic acid can enhance its selectivity and potency against various targets.

Biocatalysis

2.1 UbiD-like Enzymes

5-Cyano-1H-indole-2-carboxylic acid has been identified as a potential substrate for UbiD-like enzymes, which are known for catalyzing decarboxylation reactions. These enzymes have applications in biocatalysis due to their ability to facilitate reactions under mild conditions.

- Research Findings : A recent study indicated that these enzymes could catalyze the decarboxylation of aromatic substrates, including those related to indole derivatives, showcasing their versatility and potential in synthetic organic chemistry .

Material Science

3.1 Organic Electronics

The unique electronic properties of 5-cyano-1H-indole-2-carboxylic acid make it suitable for applications in organic electronics. Its ability to form stable films and its charge transport characteristics are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

5.1 Case Study on Antiviral Activity

In a study focused on the design and synthesis of integrase inhibitors, researchers optimized several derivatives based on the indole scaffold, including 5-cyano-1H-indole-2-carboxylic acid. The binding modes were analyzed using molecular docking techniques, confirming interactions with key residues in the integrase enzyme .

5.2 Case Study on Biocatalysis

Another research project evaluated the use of UbiD-like enzymes to catalyze the decarboxylation of various aromatic substrates, including those derived from indoles. The findings highlighted the potential for these enzymes to be used in green chemistry applications, promoting sustainable practices in chemical synthesis .

Wirkmechanismus

Target of Action

The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .

Mode of Action

The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .

Biochemical Pathways

The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .

Result of Action

The inhibition of XO and URAT1 by 5-cyano-1H-indole-2-carboxylic acid can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .

Biochemische Analyse

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives .

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It has been suggested that the cyano group at the 5-position of the indole ring may exert xanthine oxidase (XO) inhibitory activity .

Dosage Effects in Animal Models

One compound showed significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Nitration: The indole derivative undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation using copper(I) cyanide.

Carboxylation: Finally, the indole derivative is carboxylated at the 2-position using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of 5-cyano-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: 5-Cyano-1H-indole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for hydrogenation.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Amino derivatives of the indole ring.

Substitution Products: Various substituted indole derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxy-1H-indole-2-carboxylic acid

- 5-Fluoro-1H-indole-2-carboxylic acid

- 5-Bromo-1H-indole-2-carboxylic acid

Comparison:

- 5-Cyano-1H-indole-2-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds.

- 5-Methoxy-1H-indole-2-carboxylic acid has a methoxy group, which can influence its solubility and reactivity differently.

- 5-Fluoro-1H-indole-2-carboxylic acid contains a fluorine atom, which can enhance its lipophilicity and metabolic stability.

- 5-Bromo-1H-indole-2-carboxylic acid has a bromine atom, which can affect its reactivity in substitution reactions.

Biologische Aktivität

5-Cyano-1H-indole-2-carboxylic acid (5-CN-ICA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-CN-ICA is characterized by the following structural features:

- Molecular Formula : C₁₀H₆N₂O₂

- Molecular Weight : Approximately 186.17 g/mol

- Functional Groups : Cyano group (-C≡N) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the indole ring.

The unique arrangement of these functional groups contributes to its reactivity and biological activity, making it a subject of interest for drug discovery and development.

The primary biological activities of 5-CN-ICA are attributed to its interaction with various biological targets:

-

Inhibition of Xanthine Oxidase (XO) :

- 5-CN-ICA has been shown to inhibit XO, an enzyme involved in purine metabolism, leading to decreased uric acid levels. This property is particularly beneficial in managing conditions like gout.

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

- Anticancer Potential :

Biological Activities

The following table summarizes the biological activities associated with 5-CN-ICA:

Case Study 1: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of 5-CN-ICA using the agar well-diffusion method. The compound demonstrated significant inhibition zones against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

A study investigating the apoptotic effects of indole derivatives found that 5-CN-ICA significantly induced cell death in T47D cells through caspase activation assays. The compound's mechanism was linked to tubulin polymerization inhibition, which is crucial for cancer cell proliferation .

Eigenschaften

IUPAC Name |

5-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUNIVIEFHPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428007 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169463-44-9 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.